5-Bromo-1H-benzotriazole

Beschreibung

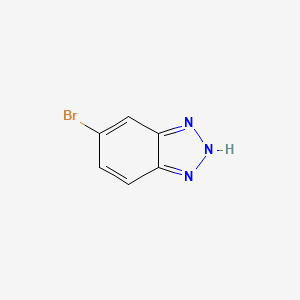

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCIJWPKDPZNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423286 | |

| Record name | 5-Bromo-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32046-62-1 | |

| Record name | 5-Bromobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32046-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1H-BENZOTRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1H-benzotriazole chemical properties and structure

An In-depth Technical Guide to 5-Bromo-1H-benzotriazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a crucial building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the presence of a bromine atom and a triazole ring fused to a benzene ring, impart distinct chemical properties that are exploited in diverse applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow substance. It is generally stable under standard laboratory conditions. Key quantitative chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1][2] |

| Melting Point | 176-179 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Calculated solubility in water is 5.7 g/L at 25 °C.[3] | [3] |

| Density | 1.894 ± 0.06 g/cm³ (calculated) | [3] |

| pKa | Not specified, but the parent compound, 1H-benzotriazole, has a pKa of 8.2, indicating weak acidic properties of the N-H proton.[4] | [4] |

Chemical Structure and Tautomerism

The structure of this compound consists of a benzene ring fused to a 1,2,3-triazole ring, with a bromine atom substituted at the 5-position of the benzotriazole scaffold.

Like its parent compound, benzotriazole, this compound can exist in tautomeric forms. The proton on the triazole ring can reside on either the N1 or N2 nitrogen atom, leading to the 1H- and 2H- tautomers, respectively. The 1H-tautomer is generally the predominant form.[4][5]

Caption: Tautomeric forms of this compound.

Spectral Data

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic peaks for N-H stretching and bending vibrations in the triazole ring, as well as C-H in-plane and out-of-plane bending vibrations of the benzene ring.[6] For this compound, one would expect to observe similar characteristic peaks, with potential shifts due to the presence of the bromine substituent.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 4-bromo-o-phenylenediamine followed by cyclization.[7]

Materials:

-

4-bromo-o-phenylenediamine

-

Acetic acid

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

Dissolve 4-bromobenzene-1,2-diamine in a mixture of acetic acid and water in an ice bath (0-5 °C).[7]

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature.[7]

-

Stir the reaction mixture in the ice bath for 1 hour.[7]

-

Add additional acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.[7]

-

Filter the hot solution to remove any insoluble impurities.[7]

-

Cool the filtrate to 0-5 °C to allow the product to precipitate.[7]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[7]

Caption: General workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The choice of solvent will depend on the solubility of the compound and any impurities present.

Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[8] They serve as versatile scaffolds for the design of novel therapeutic agents.

The bromine atom in this compound can serve as a handle for further chemical modifications through various coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Benzotriazole derivatives have been investigated for their potential as:

-

Anticancer agents: By inhibiting protein kinases involved in cell proliferation signaling pathways.[8]

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[8]

-

Antiviral agents: Showing inhibitory effects on viral enzymes.

Caption: Conceptual diagram of protein kinase inhibition by a benzotriazole derivative.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a range of interesting chemical properties. Its utility in the synthesis of biologically active molecules makes it a compound of significant interest to the drug development community. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. This compound | 32046-62-1 [chemicalbook.com]

- 3. This compound | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to 5-Bromo-1H-benzotriazole (CAS: 32046-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1H-benzotriazole, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its utility as a building block in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.

Core Properties and Data

This compound is a stable, solid organic compound.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

| Identifier | Value | Source |

| CAS Number | 32046-62-1 | [1][2] |

| Molecular Formula | C₆H₄BrN₃ | [1][2] |

| Molecular Weight | 198.02 g/mol | [1][2] |

| IUPAC Name | 5-bromo-1H-1,2,3-benzotriazole | [1] |

| Canonical SMILES | C1=CC2=NNN=C2C=C1Br | [2] |

| InChI Key | BQCIJWPKDPZNHD-UHFFFAOYSA-N | [2] |

| Physical Property | Value | Source |

| Physical Form | Solid | |

| Solubility | Slightly soluble in water | [3] |

| Predicted XlogP | 1.7 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra can vary based on instrumentation and conditions, the following tables provide predicted and reported data.

Mass Spectrometry (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 197.96614 |

| [M+Na]⁺ | 219.94808 |

| [M-H]⁻ | 195.95158 |

| [M+NH₄]⁺ | 214.99268 |

| [M+K]⁺ | 235.92202 |

| [M]⁺ | 196.95831 |

| [M]⁻ | 196.95941 |

Data sourced from PubChemLite.[1]

NMR Spectroscopy

¹H NMR of 1H-Benzotriazole (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Intensity |

| 7.97 | 648.00 |

| 7.90 | 1000.00 |

| 7.37 | 676.00 |

| 7.30 | 120.00 |

Data sourced from PubChem.[4]

¹³C NMR of 1H-Benzotriazole (25.16 MHz, CDCl₃)

| Chemical Shift (ppm) | Intensity |

| 138.92 | 658.00 |

| 126.11 | 1000.00 |

| 114.95 | 685.00 |

Data sourced from PubChem.[4]

Infrared (IR) Spectroscopy

The IR spectrum of benzotriazoles is characterized by several key absorption bands. For the parent 1H-benzotriazole, characteristic peaks include N-H stretching and bending vibrations, as well as C-H in-plane and out-of-plane bending of the aromatic ring.[5] The presence of the bromine atom in this compound would likely introduce additional characteristic vibrations.

Synthesis Protocol

A reliable method for the synthesis of this compound proceeds from 4-bromo-o-phenylenediamine.[5][6]

Experimental Procedure:

-

Dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml (349 mmol) of acetic acid and 100 ml of water in an ice bath at 0-5 °C.[6]

-

Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled solution while maintaining the ice bath.[6]

-

Stir the reaction mixture for 1 hour at 0-5 °C.[6]

-

Add an additional 20 ml (349 mmol) of acetic acid and heat the reaction mixture to 80-85°C.[6]

-

Continue stirring at this temperature for 1 hour.[6]

-

Filter the hot solution to remove any insoluble impurities.[6]

-

Cool the filtrate to 0-5 °C and allow it to age for 30 minutes to facilitate precipitation.[6]

-

Collect the precipitate by filtration, wash with water, and dry under vacuum at 45 °C to yield the final product.[6]

This procedure typically affords a high yield of this compound.[6]

Applications in Drug Development

The benzotriazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[7][8] this compound serves as a key intermediate in the synthesis of these derivatives, particularly those with anticancer and antimicrobial properties.

Anticancer Research and Protein Kinase Inhibition

Halogenated benzotriazoles, such as the tetrabromo derivative, are potent and selective inhibitors of protein kinase CK2.[9][10] CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[11] Inhibition of CK2 can lead to the induction of apoptosis in cancer cells.

Derivatives of this compound can be synthesized to target the ATP-binding site of CK2, thereby inhibiting its function. The bromine atom provides a handle for further chemical modifications to optimize the potency and selectivity of these inhibitors.

General Protocol for Anticancer Activity Screening (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[10]

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or a lysis buffer).[10]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value for each compound.[11]

Antimicrobial Research

Benzotriazole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][12] The incorporation of the this compound moiety into larger molecules can enhance their antimicrobial potency.

General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Synthetic Utility

The bromine atom at the 5-position of the benzotriazole ring makes this compound a valuable substrate for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[13] These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.

Conceptual Workflow for Suzuki Coupling:

Safety and Handling

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jrasb.com [jrasb.com]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 32046-62-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. benchchem.com [benchchem.com]

synthesis of 5-Bromo-1H-benzotriazole from 4-bromo-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-1H-benzotriazole from 4-bromo-o-phenylenediamine. The described method is a robust and high-yielding procedure involving a diazotization reaction followed by an intramolecular cyclization. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.

Introduction

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis from 4-bromo-o-phenylenediamine is a common and efficient laboratory procedure. The core of this transformation lies in the diazotization of one of the amino groups of the o-phenylenediamine derivative, which then undergoes a spontaneous intramolecular cyclization to form the stable triazole ring. This reaction is typically carried out in an acidic medium, with sodium nitrite as the diazotizing agent. The procedure is known for its high regioselectivity and excellent yields.[1]

Reaction Mechanism and Workflow

The synthesis proceeds in two key steps:

-

Diazotization: 4-bromo-o-phenylenediamine is treated with sodium nitrite in an acidic medium (typically acetic acid) at low temperatures (0-5 °C). This in-situ generation of nitrous acid leads to the diazotization of one of the amino groups, forming a diazonium salt intermediate.[1] Strict temperature control is crucial during this step to prevent the decomposition of the diazonium salt.

-

Intramolecular Cyclization: The generated diazonium salt is inherently unstable and readily undergoes an intramolecular cyclization, where the remaining amino group attacks the diazonium group. This cyclization is spontaneous and results in the formation of the this compound ring system.[2][3] The reaction mixture is then heated to ensure the completion of the cyclization process.

The overall workflow for the synthesis is depicted in the following diagram:

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4-bromo-o-phenylenediamine (4-bromobenzene-1,2-diamine)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g (53.5 mmol) of 4-bromo-o-phenylenediamine in a mixture of 20 ml (349 mmol) of glacial acetic acid and 100 ml of water.[4]

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath.[4]

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the stirred mixture.[4]

-

Stirring: Continue to stir the reaction mixture in the ice bath for 1 hour.[4]

-

Heating and Cyclization: After the initial stirring period, add an additional 20 ml (349 mmol) of glacial acetic acid to the reaction mixture.[4] Heat the mixture to 80-85 °C and continue stirring for 1 hour to ensure complete cyclization.[4]

-

Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.[4]

-

Crystallization: Cool the filtrate to 0-5 °C in an ice bath and allow it to stand for 30 minutes to facilitate the precipitation of the product.[4]

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water.[4]

-

Drying: Dry the purified product under vacuum at 45 °C to obtain this compound as a solid.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the provided experimental protocol.

| Parameter | Value | Unit | Molar Equivalent |

| Reactant | |||

| 4-bromo-o-phenylenediamine | 10 | g | 1.0 |

| Molecular Weight | 187.04 | g/mol | |

| Moles | 53.5 | mmol | |

| Reagents | |||

| Sodium Nitrite | 4.06 | g | 1.1 |

| Molecular Weight | 69.00 | g/mol | |

| Moles | 58.8 | mmol | |

| Acetic Acid (initial) | 20 | ml | 6.5 |

| Moles (initial) | 349 | mmol | |

| Acetic Acid (additional) | 20 | ml | 6.5 |

| Moles (additional) | 349 | mmol | |

| Water (for dissolution) | 100 | ml | |

| Water (for NaNO₂) | 10 | ml | |

| Product | |||

| This compound | 9.48 | g | |

| Molecular Weight | 198.02 | g/mol | |

| Theoretical Yield | 10.6 | g | |

| Yield | 90 | % |

Table 1: Quantitative data for the synthesis of this compound.[4]

Conclusion

The synthesis of this compound from 4-bromo-o-phenylenediamine via diazotization and subsequent intramolecular cyclization is a highly efficient and reliable method. The protocol detailed in this guide, when followed with careful control of reaction parameters, particularly temperature, can consistently provide high yields of the desired product. This makes it a valuable procedure for researchers and professionals in the fields of organic synthesis and drug development.

References

Solubility Profile of 5-Bromo-1H-benzotriazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzotriazole is a halogenated heterocyclic compound with applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of extensive quantitative data in publicly available literature, this guide presents qualitative solubility information based on chemical principles and available data points. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided, empowering researchers to generate precise data for their specific applications.

Introduction

This compound (C₆H₄BrN₃, MW: 198.02 g/mol ) is a solid crystalline compound.[1][2][3] Its utility as a synthetic intermediate and potential pharmacological agent necessitates a clear understanding of its physical properties, particularly its solubility. Solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification processes, and is a critical parameter in the development of pharmaceutical formulations. This document aims to provide a foundational understanding of the solubility characteristics of this compound in common organic solvents and to offer a practical guide for its experimental determination.

Solubility of this compound: A Qualitative Overview

The following table summarizes the anticipated qualitative solubility of this compound in a selection of common organic solvents. It is critical to note that this information is predictive and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | High polarity effectively solvates the polar N-H and triazole ring system. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity is expected to lead to good solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Moderate polarity may allow for reasonable dissolution. |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | Lower polarity compared to DMSO and DMF might limit solubility. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its ability to solvate this specific structure may be limited. |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The protic nature can interact with the triazole ring, but the nonpolar part of the molecule may limit high solubility. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but its slightly lower polarity may further reduce solubility. |

| Dichloromethane (DCM) | Nonpolar | Sparingly to Slightly Soluble | The nonpolar nature of DCM is less likely to effectively solvate the polar functional groups of the molecule. |

| Toluene | Nonpolar | Slightly Soluble to Insoluble | The aromatic nature might offer some interaction, but overall low polarity will likely result in poor solubility. |

| Hexane | Nonpolar | Insoluble | The highly nonpolar nature of hexane is not expected to solvate the polar benzotriazole moiety. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent at a given temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively documented, this guide provides a valuable starting point for researchers. The qualitative predictions, based on chemical structure and properties, offer initial guidance for solvent selection. More importantly, the detailed experimental protocol presented herein provides a robust framework for the accurate and reliable determination of solubility, enabling scientists and drug developers to generate the precise data required for their research and development activities. The generation and publication of such data would be of significant benefit to the scientific community.

References

Spectroscopic Profile of 5-Bromo-1H-benzotriazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-1H-benzotriazole, a key heterocyclic compound utilized in various research and development applications, including as a reagent in organic synthesis and as a fragment in medicinal chemistry. This document presents predicted and comparative spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Predicted and Comparative Spectral Data

Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, the following tables provide a combination of predicted data based on established spectroscopic principles and comparative data from the parent compound, 1H-benzotriazole.

¹H NMR Spectral Data

The introduction of a bromine atom at the 5-position of the benzotriazole ring is expected to influence the chemical shifts of the aromatic protons. The following table outlines the predicted ¹H NMR spectral data for this compound, with comparative data from 1H-benzotriazole. The predictions are based on the expected electronic effects of the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Comparative ¹H NMR Data for 1H-Benzotriazole (CDCl₃) [1] |

| H-4 | ~ 7.8 - 8.0 | d | ~ 8.0 - 9.0 | 7.97 (m) |

| H-6 | ~ 7.4 - 7.6 | dd | J ≈ 8.0 - 9.0, J ≈ 1.5 - 2.0 | 7.37 (m) |

| H-7 | ~ 7.9 - 8.1 | d | ~ 1.5 - 2.0 | 7.90 (m) |

| N-H | ~ 10.0 - 12.0 | br s | - | ~10.5 (br s) |

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon chemical shifts in this compound are also influenced by the bromine substituent. The predicted ¹³C NMR data is presented below, alongside comparative data for 1H-benzotriazole.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative ¹³C NMR Data for 1H-Benzotriazole (CDCl₃) [1] |

| C-4 | ~ 120 - 125 | 126.11 |

| C-5 | ~ 115 - 120 (C-Br) | 114.95 |

| C-6 | ~ 128 - 132 | 114.95 |

| C-7 | ~ 110 - 115 | 126.11 |

| C-3a | ~ 130 - 135 | 138.92 |

| C-7a | ~ 140 - 145 | 138.92 |

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorptions for the aromatic C-H, N-H, C=C, and C-N bonds, as well as a band corresponding to the C-Br stretch.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N=N Stretch | 1590 - 1625 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

| C-H Bending (out-of-plane) | 700 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 197/199 | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom. |

| [M-N₂]⁺ | 169/171 | Loss of a neutral nitrogen molecule. |

| [M-N₂-HCN]⁺ | 142/144 | Subsequent loss of hydrogen cyanide. |

| [C₆H₄Br]⁺ | 155/157 | Bromobenzene fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

The compound will be separated on the GC column and then introduced into the mass spectrometer.

-

The molecules will be ionized by an electron beam (typically 70 eV).

-

The resulting ions will be separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Tautomerism in 5-Bromo-1H-benzotriazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzotriazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Bromo-1H-benzotriazole, a halogenated derivative with significant potential in various applications. This document outlines the structural aspects of the primary tautomers, presents quantitative data from analogous systems, and details the experimental and computational protocols necessary for a thorough investigation of this equilibrium. The guide is intended to be a valuable resource for researchers engaged in the study and application of substituted benzotriazoles.

The Tautomeric Landscape of this compound

Tautomerism in this compound primarily involves the migration of a proton between the nitrogen atoms of the triazole ring. This results in an equilibrium between two principal tautomeric forms: the 1H- and 2H- tautomers. Due to the substitution at the 5-position, the 1H- and 3H- tautomers are distinct entities. The 1H- tautomer is generally considered the more stable form in both solution and the solid state for most benzotriazole derivatives.[1] The bromo substituent at the 5-position can influence the electron density of the aromatic system and, consequently, the relative stabilities of the tautomers.

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stabilities

| Tautomer | Relative Enthalpy (Δ(ΔH°)) at 298 K (kJ mol⁻¹) | Computational Method | Basis Set | Reference |

| 1H-5,7-dinitrobenzotriazole | 0.0 (Reference) | DLPNO-CCSD(T) // M06-2X | jun-VQZ // 6-311++G(2df,p) | [2] |

| 2H-4,6-dinitrobenzotriazole | ~25-30 | DLPNO-CCSD(T) // M06-2X | jun-VQZ // 6-311++G(2df,p) | [2] |

| 1H-4,6-dinitrobenzotriazole | ~30-56 | DLPNO-CCSD(T) // M06-2X | jun-VQZ // 6-311++G(2df,p) | [2] |

Note: The data presented is for 5,7-dinitrobenzotriazole and serves as an illustrative example of the expected relative stabilities. A dedicated computational study is required to determine the precise values for this compound.

Experimental Protocols for Tautomer Characterization

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-bromo-1,2-phenylenediamine.

Protocol:

-

Dissolve 4-bromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Add additional acetic acid and heat the mixture to 80-85 °C for 1 hour.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to 0-5 °C and allow the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the vicinity of the triazole ring are sensitive to the position of the proton.

¹H and ¹³C NMR Data for this compound (Unassigned):

While a full assignment of the spectra to individual tautomers is not available, the following are representative spectra.

¹H NMR Spectrum: (Image of the ¹H NMR spectrum of this compound would be inserted here if available from a public database like PubChem[3].)

¹³C NMR Spectrum: (Image of the ¹³C NMR spectrum of this compound would be inserted here if available from a public database.)

Protocol for Quantitative NMR Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from -60 °C to 100 °C) to investigate the effect of temperature on the equilibrium.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the assignment of signals to the specific tautomers.

-

Acquire ¹⁵N NMR spectra, if possible, as the nitrogen chemical shifts are highly sensitive to the tautomeric form.

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C spectra to the respective tautomers based on 2D correlations and comparison with data for related compounds.

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations at each temperature.

-

Calculate the equilibrium constant (K) at each temperature.

-

Construct a van't Hoff plot (ln(K) vs. 1/T) to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

-

References

5-Bromo-1H-benzotriazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzotriazole has emerged as a pivotal scaffold in organic synthesis, prized for its unique chemical reactivity and its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physical and chemical properties, and its extensive applications as a building block in the development of novel therapeutic agents and functional materials. This document includes detailed experimental protocols for its synthesis and key transformations, quantitative data summaries, and graphical representations of synthetic pathways to serve as a practical resource for laboratory researchers.

Introduction

Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom at the 5-position of the benzotriazole ring system endows this compound with unique reactivity, making it a versatile precursor for a variety of chemical transformations.[3][4] This guide explores the utility of this compound as a fundamental building block in the synthesis of complex organic molecules with diverse pharmacological activities, including anticancer, antiviral, and antifungal properties.[5][6][7]

Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₆H₄BrN₃. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 198.02 g/mol | |

| CAS Number | 32046-62-1 | |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 98.5 - 100 °C | [1] |

| Molecular Formula | C₆H₄BrN₃ |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization.[8]

Experimental Protocol: Synthesis from 4-bromo-o-phenylenediamine

This protocol is adapted from established literature procedures.[8]

Materials:

-

4-bromo-o-phenylenediamine (10 g, 53.5 mmol)

-

Glacial acetic acid (40 ml)

-

Sodium nitrite (4.06 g, 58.8 mmol)

-

Deionized water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 10 g (53.5 mmol) of 4-bromo-o-phenylenediamine in a mixture of 20 ml of glacial acetic acid and 100 ml of water. Gentle warming may be required to achieve complete dissolution.[8]

-

Cool the resulting solution to 0-5 °C in an ice bath with magnetic stirring.[8]

-

Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled solution. Maintain the temperature between 0-5 °C during the addition.[8]

-

Stir the reaction mixture in the ice bath for 1 hour. The solution will typically change color.[8]

-

Add an additional 20 ml of glacial acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.[8]

-

Filter the hot solution to remove any insoluble impurities.[8]

-

Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate precipitation.[8]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 45 °C.[8]

-

The expected yield of this compound is approximately 9.48 g (90%).[8]

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a wide range of functionalized molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the triazole nitrogen atoms can undergo alkylation.

N-Alkylation Reactions

N-alkylation of this compound provides access to a variety of substituted benzotriazoles with potential biological activities. The reaction typically proceeds in the presence of a base.

This protocol is a general representation of N-alkylation reactions found in the literature.[3][9]

Materials:

-

This compound (1.0 mmol)

-

Alkyl halide (e.g., benzyl bromide, 1.2 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Acetonitrile (CH₃CN, 10 mL)

Procedure:

-

To a suspension of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.2 mmol).

-

Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Caption: N-Alkylation of this compound.

Suzuki Cross-Coupling Reactions

The bromine atom on the this compound ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This reaction is a powerful tool for creating C-C bonds.[10][11]

This protocol is a generalized procedure based on literature for Suzuki coupling of aryl bromides.[10][11]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki cross-coupling with this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug discovery.

Anticancer Activity

Several studies have reported the synthesis of this compound derivatives with potent anticancer activity. For instance, certain derivatives have shown significant inhibition of various cancer cell lines.[5][12]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 2.1 | VX2 | 3.80 ± 0.75 | [5][12] |

| Derivative 2.2 | MGC | 3.72 ± 0.11 | [5][12] |

| Derivative 2.5 | A549 | 5.47 ± 1.11 | [5][12] |

| Derivative 2.5 | MKN45 | 3.04 ± 0.02 | [5][12] |

Table 2: Anticancer Activity of this compound Derivatives

Antiviral Activity

Benzotriazole derivatives have been investigated for their antiviral properties.[6][13] Certain compounds derived from this compound have shown activity against viruses such as Coxsackievirus B5 (CV-B5) and Poliovirus (Sb-1).[14]

| Compound | Virus | EC₅₀ (µM) | Reference |

| Derivative 17 | CV-B5 | 6.9 | [14] |

| Derivative 18 | CV-B5 | 5.5 | [14] |

| Derivative 17 | Sb-1 | 20.5 | [14] |

| Derivative 18 | Sb-1 | 17.5 | [14] |

Table 3: Antiviral Activity of this compound Derivatives

Antifungal Activity

The benzotriazole scaffold is a key component of several antifungal agents.[7][15] Derivatives of this compound have been synthesized and evaluated for their antifungal efficacy, with some showing promising minimum inhibitory concentrations (MIC).[15][16]

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Derivative B11 | E. floccosum | Comparable to Ketoconazole | [16] |

| Derivative B13 | E. floccosum | Comparable to Ketoconazole | [16] |

| Derivative B16 | T. rubrum | Good activity | [16] |

| Derivative B27 | T. rubrum | Good activity | [16] |

Table 4: Antifungal Activity of this compound Derivatives

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of both the bromine substituent and the triazole ring allow for the construction of a diverse library of complex molecules. The demonstrated biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of this compound in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. This compound | 32046-62-1 [chemicalbook.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 13. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 15. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

Methodological & Application

detailed synthesis protocol for 5-Bromo-1H-benzotriazole

An Application Note on the Synthesis of 5-Bromo-1H-benzotriazole

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The outlined procedure is based on the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32046-62-1 | [1][2] |

| Molecular Formula | C₆H₄BrN₃ | [1][2] |

| Molecular Weight | 198.02 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Monoisotopic Mass | 196.95886 Da | [1] |

| Solubility | Slightly soluble in water (5.7 g/L at 25 °C, calculated) | [3] |

| Density | 1.894 ± 0.06 g/cm³ (20 °C, 760 Torr, calculated) | [3] |

Experimental Protocol

The synthesis of this compound is achieved through the reaction of 4-bromo-o-phenylenediamine with sodium nitrite in an acidic medium.[4]

Materials:

-

4-bromobenzene-1,2-diamine (4-bromo-o-phenylenediamine)

-

Acetic acid

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

Equipment:

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml (349 mmol) of acetic acid and 100 ml of water.[4]

-

Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C with stirring.[4]

-

Diazotization: Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled reaction mixture. Maintain the temperature at 0-5 °C and continue stirring for 1 hour.[4]

-

Cyclization and Heating: After 1 hour, add an additional 20 ml (349 mmol) of acetic acid. Heat the reaction mixture to 80-85 °C and stir for 1 hour.[4]

-

Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.[4]

-

Crystallization: Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate the precipitation of the product.[4]

-

Isolation and Drying: Collect the precipitate by filtration, wash it with water, and dry it under vacuum at 45 °C. This procedure is reported to yield approximately 9.48 g (90% yield) of this compound.[4]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A flowchart of the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. While specific peak assignments are not detailed in the available search results, the following analytical data are noted to be available for this compound:

-

¹H NMR Spectroscopy: Data is available in spectral databases.[1]

-

¹⁵N NMR Spectroscopy: Data is available in spectral databases.[1]

-

Mass Spectrometry (GC-MS): Data is available in spectral databases.[1]

-

Infrared (IR) Spectroscopy: While specific data for the title compound is not provided, the IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic peaks for the stretching of the benzene and triazole rings around 1100 cm⁻¹ and C-H bending vibrations between 700-755 cm⁻¹.[5]

-

Other Spectroscopic Data: Further information including HPLC, LC-MS, and UPLC data may also be available from commercial suppliers.[6]

References

- 1. This compound | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS # 32046-62-1, 5-Bromo-1H-benzo[d]-1,2,3-triazole, this compound, 5-Bromobenzotriazole - chemBlink [chemblink.com]

- 4. This compound | 32046-62-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 32046-62-1|this compound|BLD Pharm [bldpharm.com]

Application Notes and Protocols for 5-Bromo-1H-benzotriazole in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 5-Bromo-1H-benzotriazole in key coupling reactions. The following sections detail its application as a racemization suppressant in peptide synthesis and as a key reactant in Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.

Application 1: 5-Bromo-1-hydroxybenzotriazole (Br-HOBt) as an Additive in Peptide Coupling

5-Bromo-1-hydroxybenzotriazole (Br-HOBt), a derivative of the widely used coupling additive 1-hydroxybenzotriazole (HOBt), serves as a critical reagent in peptide synthesis to minimize racemization.[1] When used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it enhances the stereochemical integrity of the resulting peptides.[1][2] The primary mechanism involves the in-situ formation of a highly reactive Br-OBt active ester, which is less prone to forming the oxazolone intermediate responsible for the loss of chiral purity.[3] This active ester then readily reacts with the amine component to form the desired peptide bond.[3]

The electron-withdrawing nature of the bromine atom on the benzotriazole ring is expected to increase the acidity of the N-hydroxy group, potentially leading to faster formation of the active ester and improved suppression of racemization compared to unsubstituted HOBt, similar to the effect observed with chlorinated derivatives.[4][5]

Illustrative Data: Racemization in Peptide Coupling

While specific comparative data for this compound is not extensively published, the following table provides illustrative data on the effectiveness of various benzotriazole-based additives in suppressing racemization during the coupling of a protected amino acid. This data highlights the importance of the additive in maintaining stereochemical purity.

| Coupling Additive | Coupling Reagent | % D-Isomer (Racemization) | Reference |

| HOBt | EDC | Low | [3] |

| HOAt | HATU | Very Low | [4] |

| 6-Cl-HOBt | TCTU | < 0.5% | [4] |

| Br-HOBt (expected) | EDC/DCC | Low to Very Low | N/A |

Note: The performance of Br-HOBt is extrapolated based on the known effects of halogen substitution on HOBt derivatives. Actual results may vary depending on the specific amino acids and reaction conditions.

Experimental Protocol: Solution-Phase Peptide Coupling using EDC/Br-HOBt

This protocol describes the coupling of Nα-Boc-5-Bromo-L-tryptophan with Glycine methyl ester. It is adapted from a standard procedure using HOBt.[3]

Materials:

-

Nα-Boc-5-Bromo-L-tryptophan (1.0 eq)

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

-

5-Bromo-1-hydroxybenzotriazole (Br-HOBt) (1.1 eq)

-

N-methylmorpholine (NMM) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl aq)

-

Anhydrous Na₂SO₄

Procedure:

-

Amine Salt Neutralization: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add N-methylmorpholine (1.1 eq) and stir the solution for 15 minutes at room temperature to prepare the free base.

-

Carboxylic Acid Activation: In a separate flask, dissolve Nα-Boc-5-Bromo-L-tryptophan (1.0 eq) and 5-Bromo-1-hydroxybenzotriazole (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

-

Add EDC (1.1 eq) to the cooled carboxylic acid solution and stir for 10 minutes at 0 °C.

-

Coupling Reaction: To the activated carboxylic acid mixture, add the previously prepared solution of the glycine methyl ester free base.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by column chromatography on silica gel.

Application 2: this compound in Suzuki-Miyaura Cross-Coupling

This compound and its derivatives are valuable substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the brominated benzotriazole core and a variety of organoboron compounds, yielding 5-aryl-1H-benzotriazoles.[6] These products are important scaffolds in medicinal chemistry and materials science.

The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.[6][7] Microwave irradiation can be employed to significantly shorten reaction times.[7]

Quantitative Data: Suzuki-Miyaura Coupling of a 5-Bromo-spiroindole Derivative

The following table summarizes the results of the microwave-promoted Suzuki-Miyaura cross-coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with various (het)arylboronic acids.[7]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl derivative | 91 |

| 2 | Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl) derivative | 97 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl) derivative | 95 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl) derivative | 88 |

| 5 | Thiophene-3-boronic acid | 5-(Thiophen-3-yl) derivative | 82 |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the general procedure for the coupling of a 5-bromo-spiroindole derivative with an arylboronic acid.[7]

Materials:

-

5-Bromo-spiroindole derivative (1.0 eq)

-

(Het)Arylboronic acid (1.3 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Ethanol (solvent)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃

-

Anhydrous Na₂SO₄

-

Celite®

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine the 5-bromo-spiroindole derivative (1.0 eq), the respective (het)arylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).

-

Add ethanol as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Microwave Irradiation: Heat the reaction mixture to 100 °C for 25-40 minutes under microwave irradiation.

-

Work-up: After cooling, filter the reaction mixture over Celite®, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylated product.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Application Notes and Protocols: 5-Bromo-1H-benzotriazole as a Corrosion Inhibitor for Copper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of copper and its alloys is a significant concern across various industries, including electronics, pharmaceuticals, and chemical processing. The formation of oxides and other corrosion byproducts can lead to equipment failure, product contamination, and reduced efficiency. Benzotriazole (BTA) and its derivatives are well-established as effective corrosion inhibitors for copper. This document provides detailed application notes and experimental protocols for the use of 5-Bromo-1H-benzotriazole as a corrosion inhibitor for copper.

Due to the limited availability of extensive published data specifically for this compound, this document utilizes data from its close structural analog, 5-Chloro-1H-benzotriazole, to provide representative experimental values and protocols. The similar electronic properties of the halogen substituents suggest a comparable mechanism and efficacy in corrosion inhibition.

Principle of Corrosion Inhibition

This compound, like other benzotriazole derivatives, functions by adsorbing onto the copper surface to form a protective, thin film. This barrier layer isolates the metal from the corrosive environment, thereby inhibiting both anodic (copper dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process. The triazole ring, with its nitrogen heteroatoms, chelates with copper ions on the surface, forming a stable and insoluble complex. The bromo-substituent on the benzene ring can further influence the electronic properties of the molecule, potentially enhancing its adsorption and protective capabilities.

Quantitative Data Summary

The following tables summarize the quantitative data for the corrosion inhibition of copper by a halogenated benzotriazole derivative (5-Chloro-1H-benzotriazole) in an acidic rain solution (pH 4.5), which serves as a model corrosive environment. These values provide a benchmark for the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (mol/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank | -150 | 15.8 | 85 | -120 | - |

| 1 x 10⁻⁵ | -145 | 4.5 | 78 | -115 | 71.5 |

| 5 x 10⁻⁵ | -140 | 2.8 | 75 | -112 | 82.3 |

| 1 x 10⁻⁴ | -135 | 1.9 | 72 | -110 | 88.0 |

| 5 x 10⁻⁴ | -125 | 1.1 | 68 | -105 | 93.0 |

| 1 x 10⁻³ | -120 | 0.8 | 65 | -100 | 95.0 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mol/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 550 | 85 | - |

| 1 x 10⁻⁵ | 1800 | 65 | 69.4 |

| 5 x 10⁻⁵ | 3200 | 50 | 82.8 |

| 1 x 10⁻⁴ | 5500 | 42 | 90.0 |

| 5 x 10⁻⁴ | 9800 | 35 | 94.4 |

| 1 x 10⁻³ | 15000 | 28 | 96.3 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as a corrosion inhibitor for copper.

Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%).

Materials:

-

Copper working electrode (e.g., 99.9% pure copper rod embedded in epoxy resin with an exposed surface area of 1 cm²)

-

Platinum or graphite counter electrode

-

Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

-

Corrosive medium (e.g., 0.5 M HCl, 3.5% NaCl, or simulated acid rain solution)

-

This compound

-

Potentiostat/Galvanostat

Procedure:

-

Electrode Preparation: Mechanically polish the copper working electrode with successively finer grades of emery paper (up to 2000 grit), followed by polishing with a fine alumina slurry (0.05 µm) to a mirror finish.

-

Rinse the electrode with deionized water and then ethanol, and dry it in a stream of air.

-

Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared copper working electrode, a platinum counter electrode, and an SCE reference electrode.

-

Fill the cell with the corrosive medium containing the desired concentration of this compound.

-

Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Perform a potentiodynamic polarization scan from a potential of -250 mV versus OCP to +250 mV versus OCP at a scan rate of 0.5 mV/s.

-

Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of inhibition and determine the charge transfer resistance (Rct).

Materials: Same as for PDP measurements.

Procedure:

-

Follow steps 1-4 of the PDP protocol to prepare the electrode and set up the electrochemical cell.

-

Stabilization: Allow the system to stabilize at the OCP for 30-60 minutes.

-

EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

-

Data Analysis: Fit the obtained Nyquist plot to an appropriate equivalent electrical circuit model to determine the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Surface Analysis (Scanning Electron Microscopy - SEM)

Objective: To visualize the surface morphology of the copper electrode with and without the inhibitor.

Materials:

-

Copper coupons

-

Corrosive medium with and without this compound

-

Scanning Electron Microscope (SEM)

Procedure:

-

Prepare copper coupons with the same polishing procedure as the working electrode.

-

Immerse the coupons in the corrosive medium with and without the desired concentration of this compound for a specified period (e.g., 24 hours).

-

After immersion, gently rinse the coupons with deionized water and dry them.

-

Mount the coupons on stubs and coat them with a thin layer of gold or carbon if necessary.

-

Examine the surface morphology of the coupons using an SEM at various magnifications.

Visualizations

Caption: Mechanism of corrosion inhibition by this compound on a copper surface.

Unveiling the Protective Shield: The Corrosion Inhibition Mechanism of 5-Bromo-1H-benzotriazole

For Immediate Release

[City, State] – [Date] – Corrosion poses a significant threat to the longevity and reliability of metallic components across numerous industries. The quest for effective corrosion inhibitors has led researchers to explore a variety of organic compounds. Among these, 5-Bromo-1H-benzotriazole has emerged as a promising candidate, demonstrating significant potential in safeguarding various metals from degradation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the mechanism of corrosion inhibition by this compound.

Mechanism of Action: A Multi-faceted Defense

The primary mechanism by which this compound (5-Br-BTA) inhibits corrosion involves the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The inhibition process is understood to occur through a combination of adsorption mechanisms:

-

Chemisorption: The benzotriazole ring, rich in nitrogen atoms with lone pair electrons, readily coordinates with vacant d-orbitals of metal atoms (e.g., copper, steel). This results in the formation of a stable, polymeric complex layer on the metal surface. The presence of the electron-withdrawing bromine atom at the 5-position is believed to influence the electron density of the benzotriazole ring, potentially enhancing its interaction with the metal surface.

-

Physisorption: In addition to chemical bonding, electrostatic interactions between the inhibitor molecule and the charged metal surface can contribute to the formation of the protective layer.

The synergistic effect of these adsorption processes leads to a durable and effective barrier against corrosive agents.

Quantitative Data Summary

While extensive quantitative data specifically for this compound is not widely available in the public domain, the following tables present a generalized summary of expected data formats based on studies of similar benzotriazole derivatives. These tables are intended to serve as a template for organizing experimental results.

Table 1: Weight Loss Measurements

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | |||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | |||||

| 0.1 | |||||

| 0.5 | |||||

| 1.0 | |||||

| 5.0 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | |||